molecular formula C6H8N2O3S B13010108 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B13010108
M. Wt: 188.21 g/mol
InChI Key: IVCWNOONLOVVTM-UHFFFAOYSA-N
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Description

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is an organic compound belonging to the class of pyridines. This compound is characterized by the presence of a sulfonamide group attached to the pyridine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of 5-methyl-6-oxo-1,6-dihydropyridine with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound. These products have diverse applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

5-methyl-6-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-4-2-5(12(7,10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H2,7,10,11)

InChI Key

IVCWNOONLOVVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)S(=O)(=O)N

Origin of Product

United States

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